2-(Morpholin-3-yl)acetamide
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Overview
Description
2-(Morpholin-3-yl)acetamide is a chemical compound characterized by the presence of a morpholine ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)acetamide typically involves the reaction of morpholine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide linkage. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound disrupts the cell membrane integrity of fungi, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-morpholin-3-yl)-acetamide: Known for its broad-spectrum antifungal activity.
N-(Biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide: Exhibits promising antifungal activity against various fungi species.
Uniqueness
2-(Morpholin-3-yl)acetamide stands out due to its relatively simple structure and ease of synthesis, making it an attractive candidate for further modification and optimization in drug development. Its versatility in undergoing various chemical reactions also adds to its uniqueness and potential for diverse applications .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-morpholin-3-ylacetamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)3-5-4-10-2-1-8-5/h5,8H,1-4H2,(H2,7,9) |
InChI Key |
BVNDTXAUGCRSIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CC(=O)N |
Origin of Product |
United States |
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